1-Nonene

Description

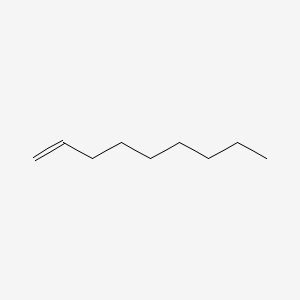

This compound is an alkene that is nonane containing one double bond located at position 1. It has a role as a plant metabolite and a mammalian metabolite.

nonene is a natural product found in Tussilago farfara, Oenanthe aquatica, and Clinopodium gilliesii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

non-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZJOMJEPLMPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-71-5 | |

| Record name | 1-Nonene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059562 | |

| Record name | 1-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP) | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.35 (Air= 1) | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031387925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C8-10, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-12 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPK83LUD6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-115 °F (USCG, 1999), -81.3 °C, -88 °C | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nonene

Introduction

This compound (C₉H₁₈) is a linear alpha-olefin, an alkene characterized by a terminal double bond between the first and second carbon atoms.[1][2] This structural feature is the primary determinant of its chemical reactivity, making it a valuable and versatile intermediate in the chemical industry.[1][3] As a colorless liquid with a distinct gasoline-like odor, this compound serves as a fundamental building block in the synthesis of a wide array of commercial products, including surfactants, lubricants, and plasticizers.[1][4][5]

This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound. It is designed to equip researchers, scientists, and professionals in drug development and chemical synthesis with the detailed knowledge required for its safe handling, application, and innovation. The subsequent sections will delve into its molecular characteristics, physical constants, chemical reactivity, spectroscopic signature, and established experimental protocols for property determination.

Molecular and Structural Characteristics

The identity and reactivity of this compound are fundamentally defined by its molecular structure. As a nine-carbon alpha-alkene, its chemistry is dominated by the accessible pi-bond of the terminal double bond.

| Identifier | Value |

| IUPAC Name | non-1-ene[6] |

| Synonyms | α-Nonene, 1-Nonylene, n-Non-1-ene[7] |

| Molecular Formula | C₉H₁₈[6][8] |

| Molecular Weight | 126.24 g/mol [6] |

| CAS Number | 124-11-8[6] |

| InChI String | 1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 |

| SMILES String | CCCCCCCC=C |

graph "1_Nonene_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0.5!"]; C6 [label="C", pos="5,0!"]; C7 [label="C", pos="6,0.5!"]; C8 [label="C", pos="7,0!"]; C9 [label="C", pos="8,0.5!"];

// Single bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;

// Double bond C1 -- C2 [label="=", len=1.2];

// Hydrogens (implied for clarity) }

Caption: 2D Skeletal Structure of this compound.

Physical Properties

This compound is a colorless liquid under standard conditions.[4] Its physical properties are critical for engineering applications, process design, and safety protocols. It is less dense than water and will float.[9]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4] |

| Odor | Gasoline-like, hydrocarbon odor | [6][8][10] |

| Density | 0.73 g/mL at 25 °C | [10] |

| Boiling Point | 146-147 °C at 760 mmHg | [2][6] |

| Melting Point | -81 °C | [10] |

| Flash Point | 78 °F (26 °C) [Open Cup] | [6] |

| Vapor Pressure | 11 mmHg at 37.7 °C | |

| Vapor Density | 4.35 (Air = 1) | [6] |

| Refractive Index | n20/D 1.416 | [10] |

| Solubility in Water | 1.117 mg/L at 25 °C (Insoluble) | [8][11] |

| Solubility in Organic Solvents | Soluble in alcohol | [4][6] |

| logP (Octanol/Water) | 5.15 | [6][11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its terminal double bond, a region of high electron density that readily participates in addition reactions.

-

Reactivity Profile : this compound may react vigorously with strong oxidizing agents.[4][9] It can also react exothermically with reducing agents to release hydrogen gas.[4][10]

-

Polymerization : In the presence of suitable catalysts, such as acids or initiators, this compound can undergo exothermic addition polymerization to form long-chain polymers.[3][4][10]

-

Hydrogenation : The double bond can be saturated through hydrogenation, reacting with hydrogen gas (H₂) in the presence of a catalyst (e.g., Palladium, Platinum) to form nonane (C₉H₂₀).[3]

-

Alkylation : A key industrial reaction is the alkylation of phenol with this compound to produce nonylphenol, a precursor for manufacturing surfactants and detergents.[4][10]

-

Stability : The compound is stable during transport under normal conditions.[10] However, it is highly flammable and its vapors can form explosive mixtures with air.[9]

Caption: Key reaction pathways for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic peaks for an alkene. Key absorptions include a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is distinguished by signals in the olefinic region (approx. 4.9-5.8 ppm) corresponding to the three protons on the double bond. The spectrum also shows characteristic multiplets for the allylic protons and the aliphatic chain.[13]

-

¹³C NMR : The carbon NMR spectrum will show two distinct signals in the downfield region (approx. 114 and 139 ppm) for the two sp² hybridized carbons of the double bond, with the remaining seven sp³ carbons appearing in the upfield aliphatic region.[14]

-

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is characterized by a series of losses of alkyl fragments, leading to a complex spectrum of smaller hydrocarbon cations.[15]

Experimental Protocols

Accurate determination of physical properties is paramount for quality control and research applications. The following are standard methodologies for determining boiling point and density.

Protocol 1: Determination of Boiling Point via Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol relies on simple distillation to establish this fundamental property.

Methodology:

-

Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation : Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Observation : Record the temperature at which the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected in the receiving flask.

-

Data Collection : Continue heating to maintain a steady distillation rate (approx. 1-2 drops per second). The constant temperature observed during the collection of the bulk of the distillate is the boiling point.

-

Correction : Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg) using established nomographs or equations.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Determination of Density using a Pycnometer

Density, the mass per unit volume, is a characteristic property used to identify substances and assess purity. The pycnometer method provides a highly accurate measurement.

Methodology:

-

Pycnometer Preparation : Thoroughly clean and dry a pycnometer (a glass flask with a precise, known volume).

-

Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Water : Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₂).

-

Mass of Pycnometer with Sample : Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same temperature. Weigh the filled pycnometer (m₃).

-

Calculation :

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measured temperature).

-

Mass of this compound = m₃ - m₁

-

Density of this compound (ρ_nonene) = (m₃ - m₁) / V

-

Caption: Workflow for Density Determination.

Safety, Handling, and Applications

Safety and Hazards: this compound is a flammable liquid and vapor.[16] It causes skin and serious eye irritation and may cause respiratory irritation.[16] A significant hazard is that it may be fatal if swallowed and enters the airways due to the risk of chemical pneumonitis.[16][17]

-

Handling : Use only in well-ventilated areas and keep away from heat, sparks, and open flames.[16] All equipment must be grounded to prevent static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and respiratory protection if vapor concentrations are high.[17][18]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

First Aid :

Primary Applications: The versatile reactivity of this compound makes it a crucial intermediate in various industrial processes:

-

Surfactants and Detergents : Used in the production of nonylphenol ethoxylates.[3]

-

Lubricant Additives : Serves as a precursor for additives that enhance the performance of lubricants.[5]

-

Plasticizers : A key component in the synthesis of plasticizers that increase the flexibility of polymers.[5]

-

Polymer Production : Utilized as a comonomer to modify the properties of polymers like polyethylene.[3]

Conclusion

This compound is a cornerstone of the chemical industry, valued for the reactivity imparted by its terminal double bond. A thorough understanding of its physical properties, such as its boiling point and density, is essential for safe handling and process design, while knowledge of its chemical reactivity and spectroscopic profile is critical for its application in synthesis and for quality control. This guide provides the foundational technical data and protocols to support researchers and scientists in leveraging the full potential of this important alpha-olefin.

References

- 1. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 2. Nonene - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 124-11-8 [smolecule.com]

- 4. This compound | 124-11-8 [chemicalbook.com]

- 5. 1 Nonene Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 6. This compound | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-ノネン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 124-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound CAS#: 124-11-8 [m.chemicalbook.com]

- 11. This compound, 124-11-8 [thegoodscentscompany.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(124-11-8) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

1-Nonene CAS number and synonyms

An In-depth Technical Guide to 1-Nonene

Abstract

This compound (CAS No. 124-11-8) is a linear alpha-olefin of significant industrial importance, primarily serving as a chemical intermediate in the synthesis of a diverse range of products. Its defining feature, a terminal double bond, imparts a specific reactivity profile that is leveraged for manufacturing plasticizers, surfactants, and lubricant additives. This technical guide provides a comprehensive overview of this compound, consolidating critical data on its chemical identity, physicochemical properties, industrial synthesis, key chemical reactions, and applications. Furthermore, it details established analytical methodologies for its characterization and outlines essential safety and handling protocols, offering a holistic resource for professionals in research and chemical development.

Core Chemical Identity: CAS Number and Synonyms

The unambiguous identification of a chemical substance is foundational to research, manufacturing, and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the registry number 124-11-8 to this compound.[1][2][3][4] This identifier is globally recognized and essential for database searches and legal documentation.

While "this compound" is the most common and IUPAC-preferred name, several synonyms are used across literature and commerce. Recognizing these is crucial for comprehensive information retrieval.

Table 1: Primary Identifiers and Synonyms for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Registry Number | 124-11-8[1][2][3][4] |

| IUPAC Name | non-1-ene[1][3] |

| Common Synonyms | α-Nonene (alpha-Nonene)[1][5], 1-Nonylene[1][6], n-Non-1-ene[1][2] |

| Molecular Formula | C₉H₁₈[2][3][4][7] |

| EC Number | 204-681-7[1][3][4] |

| Beilstein/REAXYS | 1698439[8] |

| UN Number | 3295 (for shipping)[6] |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its behavior in chemical processes, its storage requirements, and its environmental fate. It is a colorless liquid characterized by a gasoline-like odor.[1][2][6]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 126.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2][9] |

| Density | 0.729 - 0.733 g/mL at 20-25 °C | [2][3][6] |

| Melting Point | -81 °C | [2][3][9] |

| Boiling Point | 146 - 147 °C | [2][3][10] |

| Flash Point | 24 - 46 °C (closed cup) | [2][9] |

| Water Solubility | Insoluble (approx. 1.1 mg/L at 25 °C) | [1][2][9] |

| Solubility in Organics | Soluble in alcohol and other organic solvents | [1][2][9] |

| Vapor Density | 4.35 (Air = 1) | [1][2] |

| Vapor Pressure | ~11 mmHg at 37.7 °C | [2][8] |

| Refractive Index | n20/D 1.416 |[2][3][9] |

Industrial Synthesis and Manufacturing

The primary route for the industrial production of this compound is the oligomerization of smaller alkenes, specifically the trimerization of propylene. This process yields a mixture of branched nonene isomers, often referred to as tripropylene, from which this compound can be separated.[10] This method is favored for its scalability and use of readily available feedstock from petroleum cracking.

Caption: Industrial synthesis of this compound via propylene trimerization.

Alternative, more specialized synthesis routes exist, including the cracking of larger hydrocarbon chains and the dehydrogenation of nonane.[7] Recent research has also explored palladium-catalyzed decarbonylation of decanoic acid as a pathway from renewable fatty acids to terminal alkenes like this compound.[4][7]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is derived almost entirely from the reactivity of its terminal C=C double bond. This functional group is susceptible to a wide range of addition reactions, making it a versatile building block.

Alkylation of Phenols

A major industrial application involves the alkylation of phenol to produce nonylphenol.[2][7] This reaction, typically catalyzed by an acid, is a classic example of electrophilic aromatic substitution where the alkene is the precursor to the electrophile. Nonylphenol is a key intermediate for non-ionic surfactants, although its use is declining due to environmental concerns regarding its breakdown products.

Hydroformylation (Oxo Process)

Hydroformylation of this compound yields C10 aldehydes, which are subsequently hydrogenated to produce isodecyl alcohol. This alcohol is a critical precursor for the synthesis of plasticizers used to impart flexibility to PVC and other polymers.

Caption: Hydroformylation of this compound to produce isodecyl alcohol.

Polymerization

This compound can be used as a comonomer in the production of polymers like Linear Low-Density Polyethylene (LLDPE).[7] Its incorporation into the polyethylene chain introduces short-chain branching, which disrupts the crystalline structure of the polymer, leading to lower density and improved flexibility and toughness.

Other Reactions

The double bond in this compound can undergo various other organic transformations valuable in research and drug development, including:

-

Hydrogenation: Addition of hydrogen across the double bond saturates the molecule to form nonane.[7]

-

Epoxidation: Reaction with peroxy acids yields 1,2-epoxynonane, a useful electrophilic intermediate.

-

Metathesis: Allows for the exchange of groups between molecules, enabling the synthesis of different alkenes.[7]

-

Hydrosilylation: The addition of a Si-H bond across the double bond forms organosilicon compounds.[7]

Core Applications

The versatility of this compound as a chemical intermediate leads to its use in several key industrial sectors.

Table 3: Major Industrial Applications of this compound

| Application Area | Product Derived from this compound | Function/Use of Product |

|---|---|---|

| Surfactants & Detergents | Nonylphenol Ethoxylates | Non-ionic surfactants, emulsifiers, and detergents.[7] |

| Polymers & Plastics | Isodecyl Alcohol | Precursor to plasticizers (e.g., phthalates) for PVC.[11] |

| Lubricants | Lubricant Additives / Synthetic Lubricants | Used in the formulation of high-performance synthetic lubricants.[1][7] |

| Organic Synthesis | Various Chemical Intermediates | A C9 building block for specialty chemicals, fine chemicals, and active pharmaceutical ingredients (APIs).[7] |

Analytical Methodologies

The quality control and analysis of this compound and its reaction products rely on standard chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is the definitive technique for assessing the purity of this compound and separating it from its isomers and other hydrocarbons.

-

Protocol Outline:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane).

-

Injection: Inject a small volume (typically 1 µL) into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., OV-1, SE-30 methyl silicone).[12] Separation occurs based on the differential partitioning of components between the mobile phase and the stationary phase.

-

Detection: As components elute from the column, they are detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation.[13]

-

-

Causality: The choice of a non-polar capillary column is effective because separation of hydrocarbon isomers is primarily driven by differences in boiling points, which correlate well with their retention times on such columns.[12]

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation, clearly showing the characteristic signals for the terminal vinyl group.

-

FTIR Spectroscopy: Provides rapid confirmation of the alkene functional group through its characteristic C=C and =C-H stretching and bending vibrations.

Safety, Handling, and Storage

This compound is a flammable liquid and poses an aspiration hazard.[9][14] Adherence to strict safety protocols is mandatory.

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety glasses with side shields or goggles, and use in a well-ventilated area or with respiratory protection.[8][15]

-

Handling: Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[14]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[14] Store in an approved flammable liquid storage area.[15]

In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and flush skin with running water.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][15]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[9][14]

Conclusion

This compound is a deceptively simple molecule that serves as a linchpin in numerous industrial chemical value chains. Its well-defined properties and predictable reactivity make it an indispensable intermediate. For researchers and developers, a comprehensive understanding of its chemical identity, synthesis, reactivity, and safe handling procedures is not merely academic but a prerequisite for innovation and the responsible development of new materials and medicines. This guide has consolidated this essential technical knowledge to serve as a foundational reference for professionals in the field.

References

- 1. This compound | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 124-11-8 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound|124-11-8|lookchem [lookchem.com]

- 5. Showing Compound this compound (FDB003313) - FooDB [foodb.ca]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Buy this compound | 124-11-8 [smolecule.com]

- 8. 1-ノネン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 124-11-8 [thegoodscentscompany.com]

- 10. Nonene - Wikipedia [en.wikipedia.org]

- 11. equilex.com [equilex.com]

- 12. This compound [webbook.nist.gov]

- 13. ez.restek.com [ez.restek.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

1-Nonene molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure and Formula of 1-Nonene

Abstract

This compound, a linear alpha-olefin, serves as a pivotal building block in the synthesis of a diverse array of chemical products. Its specific molecular architecture, characterized by a terminal double bond on a nine-carbon chain, dictates its reactivity and utility. This guide provides a comprehensive exploration of the molecular structure, chemical formula, and physicochemical properties of this compound. It delves into the nuances of its isomerism, the spectroscopic techniques essential for its characterization, and the fundamental chemical reactions it undergoes. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile hydrocarbon for applications in organic synthesis and materials science.

Introduction to this compound

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] As a member of the alpha-olefin group, its defining feature is a carbon-carbon double bond located at the primary or "alpha" position of its linear nine-carbon backbone.[2] This structural characteristic imparts significant reactivity, making this compound a valuable intermediate in the chemical industry. It is a key precursor in the production of surfactants, lubricants, and polymers.[2][3] While not typically a final drug product, its role as a versatile scaffold and starting material in complex organic syntheses makes its properties relevant to drug development professionals.

Molecular Formula and Isomerism

Chemical Formula

The molecular formula for this compound is C₉H₁₈ .[1][4] This formula indicates that each molecule is composed of nine carbon atoms and eighteen hydrogen atoms.[1] The presence of a double bond means it has two fewer hydrogen atoms than the corresponding saturated alkane, nonane (C₉H₂₀), classifying it as an unsaturated hydrocarbon.

Structural and Geometric Isomerism

The formula C₉H₁₈ represents numerous structural isomers, which differ in the arrangement of their atoms.[5][6] The primary isomers of nonene are distinguished by the position of the double bond and the branching of the carbon chain.

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the location of the double bond. For linear nonene, this includes this compound, 2-nonene, 3-nonene, and 4-nonene.[5]

-

Geometric Isomers: For nonenes where the double bond is not at the terminal position (e.g., 2-nonene, 3-nonene), cis/trans (or E/Z) isomerism is possible. This arises from the different spatial arrangements of the alkyl groups attached to the double-bonded carbons.[5]

-

Branched Isomers: The carbon chain itself can be branched. A commercially significant example is tripropylene, a mixture of branched nonenes produced from the trimerization of propene, which is used to produce nonylphenol.[6]

Caption: Relationship between the molecular formula C₉H₁₈ and its various isomers.

Molecular Structure of this compound

The IUPAC name for this compound is non-1-ene .[2][7] Its structure consists of a nine-carbon aliphatic chain with a double bond between the first and second carbon atoms (C1 and C2).[1] The remaining carbons (C2 through C9) are connected by single bonds. This linear alpha-olefin structure is the basis for its chemical properties.

Caption: Skeletal structure of this compound (non-1-ene).

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic gasoline-like or grassy odor.[2][7][8] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 126.24 g/mol | [2][7] |

| Density | ~0.73 - 0.743 g/cm³ at 20-25 °C | [2][8][9] |

| Melting Point | -81 °C | [2][8][9] |

| Boiling Point | 146-148 °C | [2][8][9] |

| Flash Point | ~46 °C (115 °F) | [8][9] |

| Vapor Pressure | ~11 mmHg at 37.7 °C | [8] |

| Vapor Density | 4.35 (Air = 1) | [7] |

| Refractive Index | ~1.416 at 20 °C | [8][9] |

| Water Solubility | Insoluble (~1.1 mg/L at 25 °C) | [2][9] |

| logP (o/w) | 5.15 | [7][10] |

Experimental Protocols for Structural Elucidation

The unambiguous identification of this compound and its distinction from other isomers relies on a combination of modern spectroscopic techniques.

Caption: Workflow for the spectroscopic identification of an unknown compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard proton (¹H) spectrum followed by a carbon (¹³C) spectrum.

-

Data Analysis:

-

¹H NMR Spectrum: The spectrum of this compound will exhibit characteristic signals for its vinyl protons (hydrogens on the double bond, ~4.9-5.8 ppm), allylic protons (hydrogens on C3, adjacent to the double bond, ~2.0 ppm), and the remaining saturated alkyl chain protons (~0.9-1.4 ppm). The integration and splitting patterns (multiplicity) are key to confirming assignments.[11]

-

¹³C NMR Spectrum: The spectrum will show two distinct signals in the sp² region for the double-bonded carbons (~114 ppm and ~139 ppm) and a series of signals in the sp³ region for the seven carbons of the alkyl chain.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

-

Sample Preparation: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Key absorption bands confirming the 1-alkene structure include:[12]

-

~3080 cm⁻¹: =C-H stretching (vinyl C-H bond)

-

~2850-2960 cm⁻¹: C-H stretching (alkyl C-H bonds)

-

~1640 cm⁻¹: C=C stretching of the double bond

-

~910 cm⁻¹ and ~990 cm⁻¹: Out-of-plane =C-H bending, characteristic of a monosubstituted alkene.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI)-MS Analysis:

-

Sample Introduction: Inject a dilute solution of this compound into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for separation and analysis.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

Data Analysis: The resulting mass spectrum will show:[13]

-

Molecular Ion Peak (M⁺): A peak at an m/z (mass-to-charge ratio) of 126, corresponding to the molecular weight of C₉H₁₈.

-

Fragmentation Pattern: A characteristic pattern of peaks resulting from the cleavage of the molecule. Alkenes often show prominent peaks corresponding to allylic cleavage and loss of smaller alkyl fragments.

-

Chemical Reactivity and Synthesis

The terminal double bond in this compound is the center of its chemical reactivity. It readily undergoes addition reactions.[3][7]

-

Hydrogenation: In the presence of a catalyst (e.g., Pd, Pt, Ni), this compound reacts with hydrogen gas to form the saturated alkane, nonane (C₉H₂₀).[3][14]

-

Polymerization: Using various catalysts, this compound can undergo addition polymerization to form poly(this compound).[3][7]

-

Oxidation: It can react with strong oxidizing agents. For example, oxidation can lead to the formation of 1,2-epoxynonane.[7]

-

Hydroformylation: The reaction with carbon monoxide and hydrogen can produce aldehydes, which are precursors to alcohols and carboxylic acids.[3]

Synthesis Methods: this compound can be synthesized through several industrial processes, including:

-

Cracking of Higher Alkanes: The thermal decomposition of larger hydrocarbon molecules.[3]

-

Dehydrogenation of Nonane: The removal of hydrogen from nonane to introduce the double bond.[3]

-

Palladium-Mediated Decarboxylation: A more modern route involves the conversion of decanoic acid to this compound using a palladium catalyst.[3]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its utility in organic synthesis makes it a relevant molecule for drug discovery and development. Unsaturated scaffolds are foundational in medicinal chemistry.[15][16]

-

Chemical Intermediate: this compound serves as a starting material for synthesizing more complex molecules. The double bond can be functionalized in numerous ways to build molecular complexity.[3]

-

Scaffold for Synthesis: Olefins are critical substrates in powerful synthetic reactions like olefin metathesis, which has been used to construct complex ring systems found in natural products and drug candidates.[17]

-

Precursor for Excipients: It is used to produce nonylphenols, which are precursors to nonylphenol ethoxylates, a class of non-ionic surfactants used in various industrial and, historically, some pharmaceutical formulations.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[18][19] High vapor concentrations can cause irritation to the eyes and respiratory tract and may act as an anesthetic.[8][20]

-

Handling: Work should be conducted in a well-ventilated area or fume hood. All ignition sources must be eliminated.[18][21] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat, is mandatory.[19][21]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[19][21]

-

First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, do not induce vomiting due to the risk of aspiration into the lungs; seek immediate medical attention.[20][21]

References

- 1. CAS 124-11-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 124-11-8 [smolecule.com]

- 4. This compound [webbook.nist.gov]

- 5. brainly.com [brainly.com]

- 6. Nonene - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 124-11-8 [chemicalbook.com]

- 9. This compound, 124-11-8 [thegoodscentscompany.com]

- 10. This compound [stenutz.eu]

- 11. This compound(124-11-8) 1H NMR [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. you-iggy.com [you-iggy.com]

- 15. mdpi.com [mdpi.com]

- 16. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Nonene

Introduction

1-Nonene, a terminal alkene with the chemical formula C₉H₁₈, serves as a crucial building block in various chemical syntheses, including the production of polymers, surfactants, and specialty chemicals.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its structural and electronic properties is paramount for its effective utilization and for the characterization of novel compounds derived from it. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and the elucidation of its chemical behavior.

This technical guide offers an in-depth exploration of the spectroscopic data of this compound. Moving beyond a mere presentation of spectra, this document delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. Each section is designed to be a self-validating system, integrating established principles with field-proven insights to provide a robust and reliable resource for laboratory professionals.

This compound: Structure and Physicochemical Properties

This compound is a colorless liquid with a gasoline-like odor. As a terminal alkene, its reactivity is largely defined by the carbon-carbon double bond at the C1 position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [2] |

| Molecular Weight | 126.24 g/mol | [3] |

| Boiling Point | 146 °C | [3] |

| Melting Point | -81 °C | [3] |

| Density | 0.73 g/mL at 25 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic protons, the allylic protons, and the protons of the aliphatic chain. The chemical shifts and coupling patterns are highly informative for confirming the position of the double bond.

References

Navigating the Spectral Landscape of 1-Nonene: An In-depth ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-nonene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this simple yet informative terminal alkene. We will explore the nuances of chemical shifts, spin-spin coupling, and peak assignments, offering field-proven insights into interpreting the spectral data of this compound.

The Structural Significance of this compound in NMR Spectroscopy

This compound (C₉H₁₈) is a linear alpha-olefin that serves as an excellent model for understanding the fundamental principles of NMR spectroscopy as applied to unsaturated hydrocarbons. Its structure, featuring a terminal double bond and a saturated alkyl chain, presents a variety of distinct proton and carbon environments, each with a unique spectral signature. A thorough analysis of its NMR spectra not only confirms the molecule's identity but also reinforces key concepts of magnetic shielding, deshielding, and through-bond scalar coupling.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by a set of distinct multiplets in both the olefinic and aliphatic regions. The interpretation of these signals is based on the chemical environment of each proton, which influences its resonance frequency (chemical shift), and the number of neighboring protons, which dictates the splitting pattern (multiplicity).

The vinylic protons (those directly attached to the double bond) are the most deshielded due to the anisotropic effect of the π-electron system and therefore appear at the highest chemical shifts.[1] The protons on the terminal =CH₂ group are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts.[2]

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a (trans to alkyl) | ~4.98 | ddt | J_trans_ = 17.1 Hz, J_gem_ = 2.1 Hz, J_allyl_ = 1.5 Hz |

| H-1b (cis to alkyl) | ~4.92 | ddt | J_cis_ = 10.2 Hz, J_gem_ = 2.1 Hz, J_allyl_ = 1.5 Hz |

| H-2 | ~5.79 | ddt | J_trans_ = 17.1 Hz, J_cis_ = 10.2 Hz, J_vic_ = 6.7 Hz |

| H-3 | ~2.02 | q | J_vic_ = 6.7 Hz, J_allyl_ = 1.5 Hz |

| H-4 to H-8 | ~1.28 | m | - |

| H-9 | ~0.89 | t | J_vic_ = 7.1 Hz |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and experimental conditions. Data is compiled from representative values for terminal alkenes.[3][4]

Deconstructing the Splitting Patterns:

-

H-2 (ddt): The proton on C-2 is coupled to the trans H-1a (large J), the cis H-1b (medium J), and the two protons on C-3 (triplet, small J). This results in a complex multiplet, often referred to as a doublet of doublets of triplets.

-

H-1a and H-1b (ddt): The two terminal protons are coupled to each other (geminal coupling, small J), to the H-2 proton (trans or cis coupling), and show long-range allylic coupling to the H-3 protons (very small J).

-

H-3 (q): These allylic protons are coupled to the H-2 proton and the protons on C-4, resulting in a quartet.

-

H-9 (t): The terminal methyl protons are coupled to the two adjacent methylene protons on C-8, resulting in a triplet.

Caption: Molecular structure of this compound with key proton environments highlighted.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, all nine carbon atoms are in unique chemical environments, and thus, nine distinct signals are observed.

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.[5] The sp² hybridized carbons of the double bond are significantly deshielded and appear at higher chemical shifts compared to the sp³ hybridized carbons of the alkyl chain.[6]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~114.1 |

| C-2 | ~139.1 |

| C-3 | ~33.8 |

| C-4 | ~28.9 |

| C-5 | ~29.2 |

| C-6 | ~29.5 |

| C-7 | ~31.9 |

| C-8 | ~22.7 |

| C-9 | ~14.1 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data is compiled from representative values.

Interpreting the Chemical Shifts:

-

C-1 and C-2: These sp² carbons resonate in the typical alkene region (100-150 ppm).[6] C-2 is further downfield than C-1 due to its substitution pattern (disubstituted vs. monosubstituted).

-

Alkyl Chain (C-3 to C-9): The sp³ carbons of the alkyl chain appear in the upfield region of the spectrum. The chemical shifts are subtly influenced by their position relative to the double bond and the end of the chain.

-

C-9: The terminal methyl carbon is the most shielded and appears at the lowest chemical shift.

Caption: ¹³C NMR chemical shift regions for this compound.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of this compound

The quality of NMR data is critically dependent on proper sample preparation. Given that this compound is a volatile liquid, certain precautions are necessary to ensure accurate and reproducible results.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve this compound. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.

-

Sample Preparation:

-

In a clean, dry vial, prepare a solution of this compound in the deuterated solvent. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Due to the volatility of this compound, it is advisable to prepare the sample and cap the vial promptly to minimize evaporation.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

To remove any particulate matter that could degrade the spectral resolution, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

-

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation, which can change the sample concentration and affect the magnetic field homogeneity. Label the tube clearly.

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. Modern spectrometers often have automated shimming routines.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Caption: Workflow for NMR sample preparation and data acquisition of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural determination. The characteristic chemical shifts and coupling patterns observed are a direct consequence of the molecule's electronic and structural features. A thorough understanding of these spectral details is paramount for chemists in various fields, enabling them to confidently identify and characterize molecules. This guide serves as a foundational reference for the NMR analysis of this compound and, by extension, other terminal alkenes.

References

- 1. This compound(124-11-8) 13C NMR spectrum [chemicalbook.com]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. This compound(124-11-8) 1H NMR spectrum [chemicalbook.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. This compound | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A-Z Guide to High-Purity 1-Nonene: Synthesis, Purification, and Analysis

Abstract

High-purity 1-nonene, a linear alpha-olefin, is a critical building block in the chemical industry, serving as a precursor for a wide range of products including surfactants, lubricants, plasticizers, and polymers.[1][2] The precise control of its purity is paramount, as even trace impurities can significantly impact the performance and properties of downstream products. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of high-purity this compound. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the methodologies to produce and verify this essential chemical intermediate. The guide delves into the prevalent industrial and laboratory synthesis routes, details state-of-the-art purification techniques, and outlines rigorous analytical methods for purity assessment, ensuring a holistic understanding of the entire production workflow.

Introduction: The Significance of this compound Purity

This compound (C9H18) is a colorless liquid with a characteristic gasoline-like odor.[2][3] Its utility stems from the reactivity of its terminal double bond, which allows it to readily participate in various chemical reactions.[1] In the synthesis of nonylphenol, a precursor to widely used surfactants, the linearity of the this compound is crucial for the desired properties of the final product.[3][4] Similarly, in the production of synthetic lubricants and plasticizers, the presence of isomers or other olefinic impurities can compromise thermal stability and performance. Therefore, the ability to synthesize and purify this compound to high standards (typically ≥99.5%) is a key focus in industrial and research settings.[5]

Synthesis Methodologies for this compound

The selection of a synthetic route for this compound is often a trade-off between selectivity, catalyst cost, and process complexity. The primary industrial methods focus on the oligomerization of smaller, more readily available alkenes, while laboratory-scale syntheses may employ other strategies for specific research needs.

Ethylene Oligomerization